DSPE-PEG2000-cyanur

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

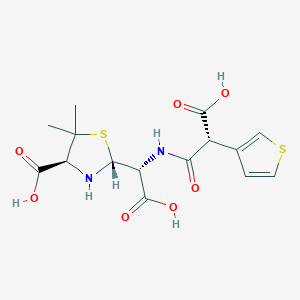

DSPE-PEG2000-cyanur is a conjugate of cationic lipid DSPE-PEG (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(polyethylene glycol)) and cyanuric groups . It has been used in the preparation of cationic liposomes .

Synthesis Analysis

DSPE-PEG2000-cyanur is synthesized via the thiol-ene “click” reaction of the maleimide group with the sulfhydryl group . It has been used for the attachment of peptides, antibodies, etc., under mild basic conditions .Molecular Structure Analysis

The molecular structure of DSPE-PEG2000-cyanur has been analyzed using NMR spectroscopy and molecular dynamics . The study revealed that an initial spherical organization led to a more disorganized oblate structure in an aqueous environment .Chemical Reactions Analysis

Chemical shift perturbation, titration, relaxation enhancement, and NOESY analysis combined with molecular dynamics reveal detailed structural information at the atomic level . This includes the location of doxorubicin in the micelle, its binding constant, the hydrophilic shell organization, and the mobility of PEG 2000 tail .Physical And Chemical Properties Analysis

DSPE-PEG2000-cyanur forms uniform-sized nanoparticles incorporating drugs with prolonged blood clearance over drugs alone . The molecular size of the LNP drug complex is about 180 kDa .Aplicaciones Científicas De Investigación

Drug Delivery Systems

DSPE-PEG2000-cyanur: is widely used in the development of drug delivery systems, particularly lipid nanoparticles (LNPs). These LNPs can encapsulate therapeutic agents, such as microRNAs or small molecule drugs, and ensure their stable delivery to target sites . The PEGylation of the lipid nanoparticles enhances their stability and circulation time in the bloodstream, making them ideal for sustained release of therapeutics.

Cancer Treatment

In cancer therapy, DSPE-PEG2000-cyanur -based LNPs have been employed to deliver miRNA or drugs to tumor cells . These LNPs can be functionalized to target specific cancer cell receptors, reducing off-target effects and improving therapeutic efficacy. For instance, LNPs containing DSPE-PEG2000-cyanur encapsulating let-7a miRNA have shown to reduce proliferation and migration of lung cancer cells .

Gene Therapy

Gene therapy techniques utilize DSPE-PEG2000-cyanur for the delivery of genetic material. The compound’s ability to form stable LNPs allows for the efficient encapsulation and protection of nucleic acids, facilitating their transfer into cells . This is particularly useful for the delivery of miRNAs that can regulate gene expression in diseased cells.

Immunotherapy

DSPE-PEG2000-cyanur: is instrumental in immunotherapy, where it’s used to create LNPs that can modulate the immune system’s response to diseases . These LNPs can be designed to target specific immune cells and deliver immunomodulatory agents, potentially enhancing the effectiveness of immunotherapies.

Targeted Therapy

The functionalization capabilities of DSPE-PEG2000-cyanur allow for the creation of targeted therapy applications. By attaching specific ligands or antibodies to the LNPs, they can be directed to bind to particular cell types or tissues, delivering therapeutic agents directly to the site of disease .

Diagnostic Imaging

In the field of diagnostic imaging, DSPE-PEG2000-cyanur can be used to develop contrast agents within LNPs . These can be engineered to accumulate in specific tissues or pathological sites, enhancing the contrast in imaging techniques such as MRI, and providing better visualization of the area of interest.

Mecanismo De Acción

Target of Action

DSPE-PEG2000-Cyanur is primarily used in the generation of lipid nanoparticles (LNPs) for the delivery of micro RNA (miRNA) in vitro . The primary target of this compound is the Eph tyrosine kinase receptor (Eph), a ligand to which it is conjugated . Eph receptors play a crucial role in various biological processes, including cell migration, adhesion, and proliferation.

Mode of Action

DSPE-PEG2000-Cyanur interacts with its targets through encapsulation and conjugation. It encapsulates specific miRNAs, such as let-7a miRNA, and is conjugated to the Eph ligand ephrin-A1 . This allows the compound to deliver the encapsulated miRNA to cells expressing the Eph receptor, thereby influencing the cellular processes regulated by the miRNA.

Biochemical Pathways

The biochemical pathways affected by DSPE-PEG2000-Cyanur are primarily those regulated by the delivered miRNA. For instance, let-7a miRNA is known to regulate various cellular processes, including cell proliferation and migration . By delivering let-7a miRNA to target cells, DSPE-PEG2000-Cyanur can influence these pathways and their downstream effects.

Pharmacokinetics

It is known that the compound is sparingly soluble in methanol , which may influence its bioavailability.

Result of Action

The result of DSPE-PEG2000-Cyanur’s action is primarily seen in its effects on cell proliferation and migration. LNPs containing DSPE-PEG2000-Cyanur, encapsulating let-7a miRNA, and conjugated to the Eph ligand ephrin-A1 have been shown to reduce the proliferation and colony formation and size of various lung cancer cells, as well as reduce migration of these cells in a wound healing assay .

Action Environment

The action of DSPE-PEG2000-Cyanur can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at -20°C . Additionally, the compound’s efficacy may be influenced by the presence of Eph receptors on the target cells, as well as the specific miRNA encapsulated within the LNPs.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of DSPE-PEG2000-cyanur involves the conjugation of DSPE-PEG2000 and cyanuric chloride through a series of reactions.", "Starting Materials": [ "DSPE-PEG2000", "Cyanuric chloride", "Triethylamine", "Dimethylformamide", "Chloroform", "Sodium bicarbonate", "Methanol" ], "Reaction": [ "DSPE-PEG2000 is dissolved in chloroform and mixed with triethylamine.", "Cyanuric chloride is dissolved in dimethylformamide and added dropwise to the DSPE-PEG2000 solution.", "The reaction mixture is stirred at room temperature for 24 hours.", "Sodium bicarbonate is added to the reaction mixture to neutralize the excess triethylamine.", "The mixture is then washed with water and methanol to remove any impurities.", "The final product, DSPE-PEG2000-cyanur, is obtained by drying the purified product under vacuum." ] } | |

Número CAS |

1246304-74-4 |

Nombre del producto |

DSPE-PEG2000-cyanur |

Fórmula molecular |

C₄₈H₉₁Cl₂N₆O₈P + (OCH ₂CH₂)n |

Peso molecular |

2982.15 |

Sinónimos |

α-[(9R)-6-Hydroxy-6-oxido-1,12-dioxo-9-[(1-oxooctadecyl)oxy]-5,7,11-trioxa-2-aza-6-phosphanonacos-1-yl]-ω-[2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethoxy]-poly(oxy-1,2-ethanediyl) Ammonium Salt |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Propanone, 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-](/img/structure/B1145320.png)